molecular formula C9H20N2 B1423377 Methyl(propyl)(pyrrolidin-3-ylmethyl)amine CAS No. 1344010-70-3

Methyl(propyl)(pyrrolidin-3-ylmethyl)amine

Cat. No. B1423377
M. Wt: 156.27 g/mol
InChI Key: RPARNKXIGXQZRG-UHFFFAOYSA-N
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Description

“Methyl(propyl)(pyrrolidin-3-ylmethyl)amine” is a chemical compound with the CAS Number: 1344010-70-3 . It has a molecular weight of 156.27 . The IUPAC name for this compound is N-methyl-N-(3-pyrrolidinylmethyl)-1-propanamine .


Synthesis Analysis

The synthesis of pyrrolidine compounds, which “Methyl(propyl)(pyrrolidin-3-ylmethyl)amine” is a part of, has been widely studied . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “Methyl(propyl)(pyrrolidin-3-ylmethyl)amine” can be represented by the InChI code: 1S/C9H20N2/c1-3-6-11(2)8-9-4-5-10-7-9/h9-10H,3-8H2,1-2H3 . The key to this InChI code is RPARNKXIGXQZRG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl(propyl)(pyrrolidin-3-ylmethyl)amine” is a liquid at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Heterocyclic Amines in Food Safety and Carcinogenic Potential

  • Carcinogenic Potential of Heterocyclic Amines : Heterocyclic aromatic amines (HAAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are known for their carcinogenic potential in rodents, indicating the importance of studying their bioactivation and detoxification. Research on analytical techniques for PhIP and its metabolites in biological matrices highlights the need for sensitive and selective methods for their detection and quantification, potentially relevant to methyl(propyl)(pyrrolidin-3-ylmethyl)amine if it shares similar bioactive properties Teunissen et al., 2010.

  • Formation and Mitigation of HAAs in Food Processing : The study of HAAs' formation during food processing and their dietary intake impact is crucial for food safety. Understanding the factors influencing HAAs generation and strategies for their mitigation could be relevant for managing any potential risks associated with related compounds, including methyl(propyl)(pyrrolidin-3-ylmethyl)amine Chen et al., 2020.

Applications in Organic Synthesis and Drug Discovery

  • Recyclable Copper Catalyst Systems : The use of amines in recyclable copper catalyst systems for C-N bond-forming reactions underscores the importance of amines in synthetic chemistry. This research could provide a foundation for the synthesis and application of methyl(propyl)(pyrrolidin-3-ylmethyl)amine in organic synthesis and drug discovery Kantam et al., 2013.

  • Pyrrolidine in Drug Discovery : The pyrrolidine ring is a versatile scaffold in medicinal chemistry, highlighting the potential for methyl(propyl)(pyrrolidin-3-ylmethyl)amine to serve as a basis for developing new therapeutic agents. This review discusses the bioactive molecules with pyrrolidine rings, their synthesis, and biological activities Li Petri et al., 2021.

Environmental and Biological Implications

  • PFAS Removal by Amine-Functionalized Sorbents : The development and application of amine-containing sorbents for PFAS removal from water supplies demonstrate the environmental relevance of amine-functionalized materials. This research could inform the use of related compounds for environmental remediation Ateia et al., 2019.

  • Biogenic Amines in Food : The role of biogenic amines in food intoxication, spoilage, and nitrosamine formation underscores the importance of studying these compounds for food safety. Insights from this area could be applicable to understanding the effects and management of compounds like methyl(propyl)(pyrrolidin-3-ylmethyl)amine in food and biological systems Bulushi et al., 2009.

Future Directions

Pyrrolidine compounds, including “Methyl(propyl)(pyrrolidin-3-ylmethyl)amine”, have a broad spectrum of pharmacological properties, making them a subject of interest for the development of new compounds . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

N-methyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-6-11(2)8-9-4-5-10-7-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPARNKXIGXQZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(propyl)(pyrrolidin-3-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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